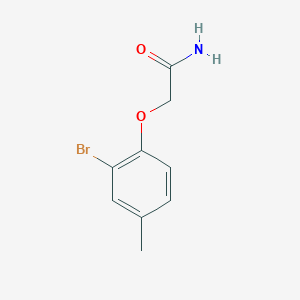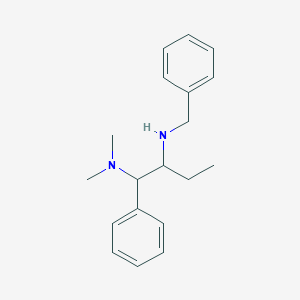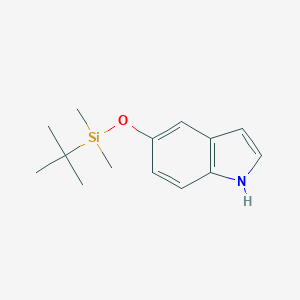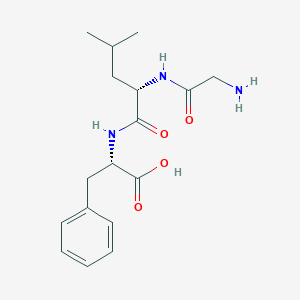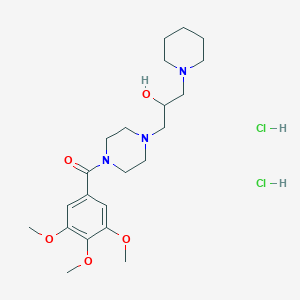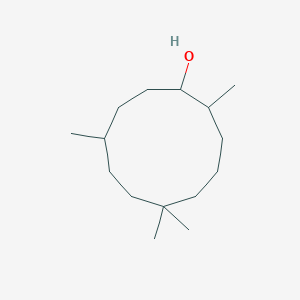
2,6,6,9-Tetramethylcycloundecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6,9-Tetramethylcycloundecan-1-ol is a fragrance ingredient that is commonly used in perfumes, soaps, and other personal care products. It is also known by its trade name, Exaltolide. However, this compound has also gained attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2,6,6,9-Tetramethylcycloundecan-1-ol is not fully understood. However, it is believed to interact with receptors in the olfactory system, which is responsible for the sense of smell. It is also thought to have an effect on the skin barrier, which may contribute to its potential as a drug delivery agent.
Biochemical and Physiological Effects:
2,6,6,9-Tetramethylcycloundecan-1-ol has been shown to have a variety of biochemical and physiological effects. In a study conducted on rats, it was found to have anti-inflammatory properties. It has also been shown to have antioxidant activity in vitro. Additionally, it has been found to have a positive effect on wound healing in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6,6,9-Tetramethylcycloundecan-1-ol in lab experiments is its availability and relative affordability. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results in certain experiments.
Future Directions
There are several future directions for research involving 2,6,6,9-Tetramethylcycloundecan-1-ol. One area of interest is its potential as a drug delivery agent, particularly for topical applications. It may also be useful in the development of novel materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects.
Synthesis Methods
The synthesis of 2,6,6,9-Tetramethylcycloundecan-1-ol involves the reaction of cyclododecanone with methyl vinyl ketone in the presence of a catalyst. This process yields a mixture of isomers, which can be separated and purified using various chromatography techniques.
Scientific Research Applications
2,6,6,9-Tetramethylcycloundecan-1-ol has been studied for its potential applications in various fields of science. In the field of materials science, it has been used as a building block for the synthesis of novel polymers with unique properties. In the field of pharmacology, it has been investigated for its potential as a drug delivery agent due to its ability to penetrate the skin barrier. It has also been studied for its potential use in the development of insect repellents.
properties
CAS RN |
19888-04-1 |
|---|---|
Product Name |
2,6,6,9-Tetramethylcycloundecan-1-ol |
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2,6,6,9-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h12-14,16H,5-11H2,1-4H3 |
InChI Key |
ANJNISUYMPXZBS-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(CCCC(CC1)(C)C)C)O |
Canonical SMILES |
CC1CCC(C(CCCC(CC1)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

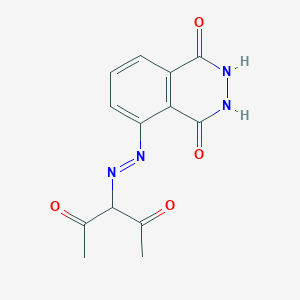
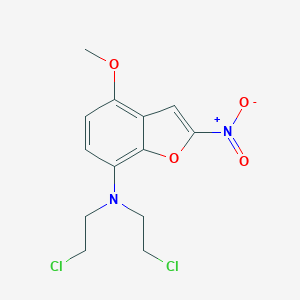
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
